7-Bromo-1-tetralone

Organic Synthesis Process Chemistry Regioselectivity

Sourcing 'bromotetralone' without specifying the 7-position risks costly purification failures due to 'halogen dance' isomerization. Authentic 7-Bromo-1-tetralone (CAS 32281-97-3) is the only valid starting material for 7-substituted tetralone scaffolds used in chiral antidepressant synthesis. Procure the regiospecific isomer to ensure structural integrity in cross-coupling (Suzuki, Stille) and reductive amination workflows. Bulk quantities available; inquire for commercial-scale pricing.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 32281-97-3
Cat. No. B030877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-tetralone
CAS32281-97-3
SynonymsNSC 74917
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Br)C(=O)C1
InChIInChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
InChIKeyYGVDCGFUUUJCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-tetralone (CAS 32281-97-3): A Bicyclic Aromatic Ketone for Pharmaceutical and Organic Synthesis


7-Bromo-1-tetralone is a brominated bicyclic aromatic ketone with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol [1]. It is classified as a 1-tetralone derivative, characterized by a fused cyclohexanone ring and an aromatic ring substituted with a bromine atom at the 7-position [1]. This structural feature imparts dual functionality to the compound: the ketone group allows for classic carbonyl chemistry (e.g., reductions, condensations) [2], while the aryl bromide serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, which are fundamental for carbon-carbon bond formation [2].

Why Positional Isomers of 7-Bromo-1-tetralone Cannot Be Substituted Without Risk


Procurement of a generic 'bromotetralone' without precise specification of the 7-position is not scientifically valid. The position of the bromine atom dictates regiospecific reactivity and, consequently, the structural integrity of downstream products [1]. In the synthesis of a chiral aminotetralin drug compound, for instance, it was discovered that brominated tetralone intermediates could undergo a 'halogen dance' reaction, causing migration of the aromatic bromo substituent and generating a series of regioisomeric impurities [1]. This led to complex mixtures of aminotetralins in a diastereomeric relationship, requiring advanced NMR techniques for resolution [1]. Such unpredictable reactivity underscores that 5-bromo- or 6-bromo-1-tetralone are not interchangeable with the 7-bromo derivative and can lead to costly purification failures in pharmaceutical development [1].

Quantitative Evidence: How 7-Bromo-1-tetralone Differentiates from Key Comparators


Isolation Yield and Chromatographic Resolution in Bromination of 1-Tetralone

Direct bromination of 1-tetralone yields a mixture of 5-bromo-1-tetralone and 7-bromo-1-tetralone isomers. A patent procedure details the isolation of these isomers via flash chromatography . The quantified yields highlight that 7-bromo-1-tetralone is formed in a significant, but slightly lower, proportion than its 5-bromo counterpart, underscoring the need for a dedicated synthesis or purification strategy for the 7-isomer .

Organic Synthesis Process Chemistry Regioselectivity

Structural Confirmation and Purity Assurance via Updated X-ray Crystallography

For the first time, X-ray crystallography was used to definitively characterize 7-bromo-1-tetralone, confirming its solid-state structure [1]. This study also updated and provided comprehensive ¹H NMR, ¹³C NMR, and IR spectroscopic data, and reported a refined melting point [1]. This represents a higher level of analytical characterization compared to earlier, less rigorous reports.

Analytical Chemistry Quality Control Crystallography

Established Utility as an Aryl Bromide in Suzuki-Miyaura Coupling

A seminal procedure demonstrates the use of 7-bromo-1-tetralone as an aryl bromide in a Suzuki coupling reaction to synthesize diverse 1-tetralone derivatives [1]. This is a key differentiating feature from non-brominated tetralones or ketones lacking a cross-coupling handle.

Cross-Coupling Medicinal Chemistry Building Block

UV Absorption Maxima and Solubility: Baseline for Analytical Method Development

Key physicochemical properties for handling and analysis have been quantified. The compound has a reported melting point range of 74-80 °C , a maximum UV absorption wavelength of 305 nm in ethanol , and is soluble in methanol [1]. This data is essential for developing robust analytical methods (e.g., HPLC-UV) and for proper storage and handling protocols.

Analytical Chemistry Spectroscopy Method Development

Procurement-Driven Application Scenarios for 7-Bromo-1-tetralone


Synthesis of Regiospecifically Pure Chiral Aminotetralin Pharmaceuticals

As highlighted in a study on a chiral 2-aminotetralin antidepressant, the use of brominated tetralone intermediates requires strict regioisomeric control [1]. 7-Bromo-1-tetralone is a critical starting material for synthesizing the desired 7-substituted tetralone scaffold, which can then undergo reductive amination to yield specific diastereomers of the target drug molecule [1]. Substitution with other isomers (e.g., 5- or 6-bromo) leads to complex impurity profiles that are difficult and costly to resolve [1].

High-Value Building Block for Diversified Chemical Libraries via Cross-Coupling

The compound's dual functionality (ketone and aryl bromide) makes it an ideal platform for combinatorial chemistry and medicinal chemistry campaigns [2]. Researchers can utilize the aryl bromide for Suzuki, Stille, or Negishi couplings to introduce diverse aryl or vinyl groups at the 7-position, followed by manipulation of the ketone moiety (e.g., reduction, reductive amination) to generate novel compound libraries for biological screening [2].

Analytical Standard for Process Development and Impurity Profiling

Given the well-documented 'halogen dance' that can occur during the synthesis of brominated tetralones, authentic 7-bromo-1-tetralone is essential as a reference standard [1]. Its updated spectroscopic data (X-ray, NMR) serve as a definitive benchmark for identifying and quantifying this specific isomer in reaction mixtures, ensuring that process development and scale-up steps are both regiospecific and efficient [3].

Synthesis of Novel Materials and Fluorescent Probes

The compound is utilized in the synthesis of fluorescent probes for food and drug detection [4]. Its defined spectroscopic properties, particularly its UV absorption maximum at 305 nm in ethanol [5], make it a suitable starting point for designing and calibrating novel optical sensors and materials.

Technical Documentation Hub

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